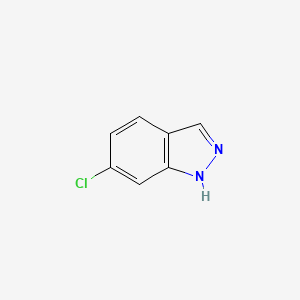
6-Chloro-1H-indazole
Cat. No. B1362686
Key on ui cas rn:
698-25-9
M. Wt: 152.58 g/mol
InChI Key: VUZQHUVRBPILAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07101884B2
Procedure details


A slurry of 5-chloro-2-methylaniline (1-1, 30 g, 0.21 mol) in water (200 mL) was treated with HCl (12N, 53 mL, 0.64 mol). The resulting solution was cooled to 0° C. and reacted with aqueous solution of sodium nitrite (14.6 g, 0.21 mol). After 30 min. stirring, any insoluble particles were removed by filtration and the filtrate solution was treated at 0° C. with sodium tetrafluoroborate dissolved in water (150 mL). Precipitates so formed was collected by filtration, washed with ice-cold water, cold methanol and then with ethylether. The product (1-2) was dried in vacuo and then suspended in chloroform (500 mL) in the presence of potassium acetate (34 g, 0.35 mol) and 18-crown-6 (2.29 g, 8.67 mmol). The reaction mixture was stirred at the ambient temperature for 1.5 h, partitioned between ethyl acetate and water. The organic layer was washed with brine, separated, dried (MgSO4) and concentrated in vacuo. Trituation with dichloromethane and hexanes afforded the desired product as an orange powder (1-3); 1H NMR (400 MHz, DMSO-d6) δ 13.18 (bs, 1H), 8.11 (s, 1H), 7.79 (d, 1H, J=8.7 Hz), 7.62 (s, 1H), 7.13 (dd, 1H, J=7.9, 1.9 Hz).




Name
potassium acetate
Quantity
34 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].Cl.[N:11]([O-])=O.[Na+].C([O-])(=O)C.[K+].C1OCCOCCOCCOCCOCCOC1>O.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:9]=[N:11][NH:7]2)=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(N)C1)C
|
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
potassium acetate
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
2.29 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 30 min. stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
any insoluble particles were removed by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate solution was treated at 0° C. with sodium tetrafluoroborate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water (150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitates so
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ice-cold water, cold methanol
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product (1-2) was dried in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at the ambient temperature for 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

